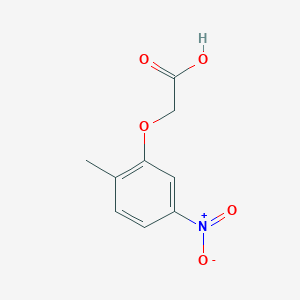
2-(2-Methyl-5-nitrophenoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methyl-5-nitrophenoxy)acetic acid is an organic compound with a molecular formula of C9H9NO5 It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-(2-methyl-5-nitrophenoxy) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-5-nitrophenoxy)acetic acid typically involves the nitration of 2-methylphenol followed by etherification and subsequent carboxylation. The nitration process introduces a nitro group at the 5-position of the methylphenol ring. This is followed by the etherification of the nitrated compound with chloroacetic acid under basic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same steps as the laboratory synthesis but optimized for large-scale production, including the use of catalysts and controlled reaction conditions to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-5-nitrophenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: 2-(2-Methyl-5-aminophenoxy)acetic acid.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
2-(2-Methyl-5-nitrophenoxy)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving the interaction of nitroaromatic compounds with biological systems.
Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-5-nitrophenoxy)acetic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules. The compound can also act as a ligand, binding to metal ions and forming complexes that can catalyze various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-Nitrophenoxyacetic acid: Similar structure but lacks the methyl group at the 2-position.
2-Methylphenoxyacetic acid: Similar structure but lacks the nitro group at the 5-position.
Uniqueness
2-(2-Methyl-5-nitrophenoxy)acetic acid is unique due to the presence of both a nitro group and a methyl group on the aromatic ring. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C9H9NO5 |
|---|---|
Molecular Weight |
211.17 g/mol |
IUPAC Name |
2-(2-methyl-5-nitrophenoxy)acetic acid |
InChI |
InChI=1S/C9H9NO5/c1-6-2-3-7(10(13)14)4-8(6)15-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) |
InChI Key |
SQIHAZJIWBYKJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Fluoro-3-azabicyclo[3.1.1]heptane](/img/structure/B13523868.png)
![2-{[(4-Carbamoylphenyl)amino]methyl}phenyl sulfurofluoridate](/img/structure/B13523870.png)
![1-([1,1'-Biphenyl]-4-yl)-2-(methylamino)ethan-1-ol](/img/structure/B13523874.png)
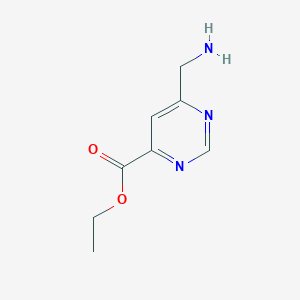
![tert-butyl (3'aR,6'aS)-3-oxo-hexahydro-1'H-spiro[cyclobutane-1,5'-cyclopenta[c]pyrrole]-2'-carboxylate](/img/structure/B13523893.png)
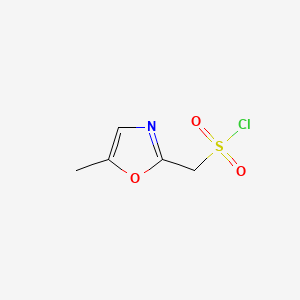

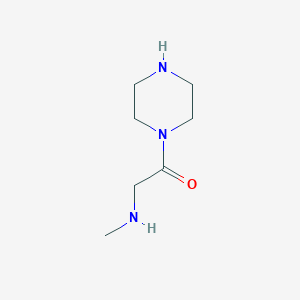
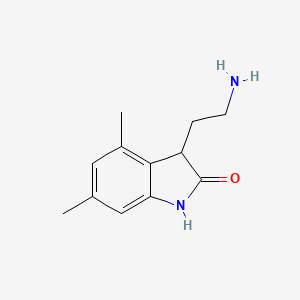
![3-methyl-1-[(4H-1,2,4-triazol-3-yl)methyl]pyrrolidin-3-amine trihydrochloride](/img/structure/B13523919.png)
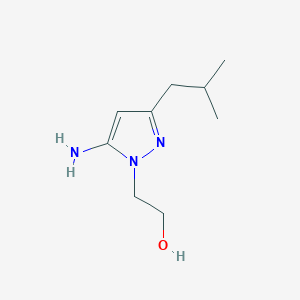
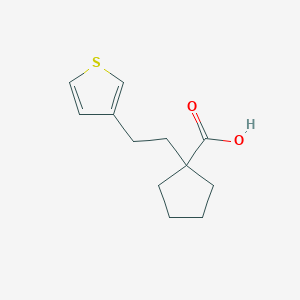
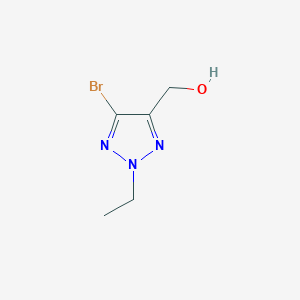
amine](/img/structure/B13523951.png)
